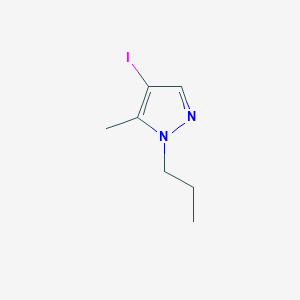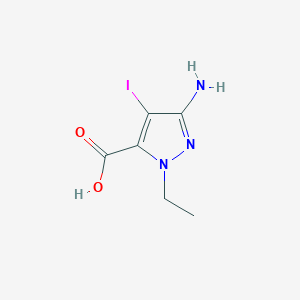
1,3-Di(2-pyridyl)benzene
描述
1,3-Di(2-pyridyl)benzene is an organic compound that features a benzene ring substituted with two pyridyl groups at the 1 and 3 positions. This compound is structurally similar to terpyridine, a widely-used ligand in coordination chemistry. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in the field of coordination chemistry .
作用机制
Target of Action
1,3-Di(2-pyridyl)benzene is a ligand that structurally resembles the widely-used ligand terpyridine . It has been found to interact with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes. For instance, metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2 . On the other hand, ions like iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
生化分析
Biochemical Properties
1,3-Di(2-pyridyl)benzene is known to interact with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), Ru(III) in the formation of complexes . These complexes have been used in a variety of applications, including as monochromatic organic light emitting diodes (OLEDs) and white light diodes (OWLED) . The nature of these interactions is largely dependent on the specific metal ion involved .
Cellular Effects
The Pt(II) complex of this compound exhibits cytotoxic properties against human lung and prostate cancer cells . Its azide-substituted analogue has an intercalating effect for DNA molecules , indicating that this compound can influence cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is complex and depends on the specific application. For example, in the context of OLEDs and OWLEDs, the photoluminescent and semiconducting properties of complexes based on functionalized this compound allow their use in light-emitting electrochemical cells .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di(2-pyridyl)benzene can be synthesized through several methods. One common approach involves the cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride . Another method includes the catalytic conversion of 1,3-dicyanobenzenes in an acetylene atmosphere in an autoclave . Additionally, cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions are frequently employed .
Industrial Production Methods
Industrial production of this compound often relies on optimized and scalable versions of the aforementioned synthetic routes. The use of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is favored due to its mild reaction conditions and high functional group tolerance .
化学反应分析
Types of Reactions
1,3-Di(2-pyridyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced pyridyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridyl derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
相似化合物的比较
1,3-Di(2-pyridyl)benzene is structurally similar to terpyridine, with both compounds being isoelectronic. this compound offers distinct advantages in terms of its ability to form highly luminescent metal complexes . Similar compounds include:
Terpyridine: Widely used in coordination chemistry for forming metal complexes.
2,2’-Bipyridine: Another common ligand used in metal complexation.
1,10-Phenanthroline: Known for its strong binding affinity with metal ions.
This compound stands out due to its unique structural features and the resulting photophysical properties of its metal complexes, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
2-(3-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461092 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136538-84-6 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)




![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)

